molecular formula C24H19NO4 B298191 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid

4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid

Cat. No. B298191
M. Wt: 385.4 g/mol
InChI Key: GMYSEPSPJQJXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It is a member of the indenopyrrole family of compounds that have been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. The compound has also been found to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid in lab experiments is its potent anti-cancer activity. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder the development of more targeted and effective therapies.

Future Directions

There are several future directions for research on 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid. One direction is to further investigate the mechanism of action and identify the specific targets of the compound. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases such as inflammatory disorders and bacterial infections. Additionally, future research could focus on developing more potent and selective analogs of the compound for use in cancer therapy.

Synthesis Methods

The synthesis of 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid has been reported in the literature. The method involves the reaction of 2,5-dimethyl-1H-pyrrole-1-carbaldehyde with 1,3-dioxoindan-2-carboxylic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with 3-methylbenzoic acid to yield the final compound.

Scientific Research Applications

4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid has been found to exhibit promising anti-cancer activity against a variety of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, the compound has been found to have anti-inflammatory and anti-bacterial properties.

properties

Product Name

4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]-3-methylbenzoic acid

InChI

InChI=1S/C24H19NO4/c1-13-10-16(24(28)29)8-9-21(13)25-14(2)11-17(15(25)3)12-20-22(26)18-6-4-5-7-19(18)23(20)27/h4-12H,1-3H3,(H,28,29)

InChI Key

GMYSEPSPJQJXNL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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